molecular formula C₂₃H₂₉NO₇ B119744 Diphenhydramine N-glucuronide CAS No. 137908-78-2

Diphenhydramine N-glucuronide

Cat. No. B119744
CAS RN: 137908-78-2
M. Wt: 431.5 g/mol
InChI Key: OAIGZXXQYIJBLR-WJJPVSRMSA-N
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Description

Diphenhydramine N-glucuronide is a N-glycosyl compound . It is a metabolite of Diphenhydramine, a first-generation antihistamine .


Synthesis Analysis

The synthesis of this compound involves the glucuronidation process, which is a well-recognized phase II metabolic pathway for a variety of chemicals including drugs and endogenous substances . The H1-antagonist diphenhydramine can undergo direct glucuronidation at its tertiary amino group with formation of a quaternary ammonium glucuronide .


Molecular Structure Analysis

The molecular formula of this compound is C23H29NO7 . Its IUPAC name is (2S,3S,4S,5R,6R)-6-[2-benzhydryloxyethyl(dimethyl)azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate . The molecular weight is 431.5 g/mol .


Chemical Reactions Analysis

The glucuronidation of Diphenhydramine to form this compound is a reaction catalyzed by UDP-glucuronosyltransferases (UGTs) . This reaction involves the metabolism of the parent compound into hydrophilic and negatively charged glucuronides .

Scientific Research Applications

NMDA Receptor Interaction

Diphenhydramine is known to interact with NMDA receptors, contributing to its sedative effects. It inhibits NMDA-mediated membrane currents in a concentration-dependent manner, providing insights into its analgesic and potentially long-term potentiation (LTP) related effects like analgesia and amnesia (Föhr et al., 2015).

Pharmacokinetics and Metabolism

A study focusing on the pharmacokinetics of ketotifen and its major metabolite, ketotifen N-glucuronide, utilized diphenhydramine as an internal standard. This work highlighted the importance of understanding the pharmacokinetic profiles of drugs and their metabolites for accurate medication management (Chen et al., 2003).

Enzymatic Activity

The metabolism of diphenhydramine, primarily through N-demethylation, was investigated to understand its interactions with various cytochrome P450 isozymes. This study provides insights into the metabolic pathways that influence the efficacy and safety of diphenhydramine (Akutsu et al., 2007).

Bitterness-Suppressing Effect

Research on diphenhydramine's interaction with umami dipeptides and amino acids revealed its potential in suppressing the bitterness of medications. This study offers a novel approach to improving the palatability of bitter drugs (Okuno et al., 2020).

Environmental Impact

A study identified diphenhydramine in environmental sediments, emphasizing the need to understand the ecological implications of commonly used medications. This research provides a methodology for detecting drugs in environmental samples (Ferrer et al., 2004).

Conformational Analysis

Diphenhydramine's conformational preference, influenced by intramolecular interactions and the gauche effect, was analyzed to understand its bioactive form. This research contributes to the field of drug design and molecular pharmacology (Rezende et al., 2015).

Toxicity and Effects in Aquatic Life

The bioconcentration, metabolism, and effects of diphenhydramine on aquatic life were studied, highlighting its impact on non-target species in aquatic environments. This research is crucial for assessing the ecological risks of pharmaceutical compounds (Xie et al., 2016).

Mechanism of Action

Target of Action

Diphenhydramine N-glucuronide is a metabolite of Diphenhydramine . Diphenhydramine predominantly works via the antagonism of H1 (Histamine 1) receptors . These H1 receptors are located on respiratory smooth muscles, vascular endothelial cells, the gastrointestinal tract (GIT), cardiac tissue, immune cells, the uterus, and the central nervous system (CNS) neurons .

Mode of Action

This compound, as a metabolite of Diphenhydramine, is likely to share its parent compound’s mode of action. Diphenhydramine acts as an antagonist at H1 receptors, meaning it binds to these receptors and blocks them, preventing histamine from binding and exerting its effects . This action helps to reduce the symptoms of allergies and other conditions mediated by histamine.

Biochemical Pathways

The human body uses glucuronidation to make a large variety of substances more water-soluble, and, in this way, allow for their subsequent elimination from the body through urine or feces (via bile from the liver) . Diphenhydramine can undergo direct glucuronidation at its tertiary amino group with the formation of a quaternary ammonium glucuronide .

Pharmacokinetics

Studies on this compound quantities in urine have shown significant variability among subjects, ranging between 27% and 148% of the dose within 8 hours . Neither ascorbic acid nor ammonium chloride significantly influenced the quantity of N-glucuronide in urine .

Result of Action

The result of this compound’s action is likely to be similar to that of its parent compound, Diphenhydramine. Diphenhydramine is used extensively for the treatment of seasonal allergies, insect bites and stings, and rashes . It also has antiemetic, antitussive, hypnotic, and antiparkinson properties .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the urine can affect the excretion of the parent drug, Diphenhydramine . Ammonium chloride, which proved effective in lowering urinary pH, increased the excretion of the parent drug . .

Future Directions

The future directions of research on Diphenhydramine N-glucuronide could involve further investigation into its glucuronidation process, its interaction with efflux transporters, and its distribution into blood and various organs for elimination . Additionally, the recycling schemes of glucuronides that reach the intestinal lumen could be explored further, as they impact the apparent plasma half-life of parent compounds and prolong their gut and colon exposure .

properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[2-benzhydryloxyethyl(dimethyl)azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO7/c1-24(2,22-19(27)17(25)18(26)21(31-22)23(28)29)13-14-30-20(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17-22,25-27H,13-14H2,1-2H3/t17-,18-,19+,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAIGZXXQYIJBLR-WJJPVSRMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCOC(C1=CC=CC=C1)C2=CC=CC=C2)C3C(C(C(C(O3)C(=O)[O-])O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+](C)(CCOC(C1=CC=CC=C1)C2=CC=CC=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701128315
Record name Ethanaminium, 2-(diphenylmethoxy)-N-β-D-glucopyranuronosyl-N,N-dimethyl-, inner salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701128315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

137908-78-2
Record name Ethanaminium, 2-(diphenylmethoxy)-N-β-D-glucopyranuronosyl-N,N-dimethyl-, inner salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137908-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diphenhydramine N-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137908782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanaminium, 2-(diphenylmethoxy)-N-β-D-glucopyranuronosyl-N,N-dimethyl-, inner salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701128315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can the presence of Diphenhydramine N-glucuronide in urine be used to differentiate between oral and dermal diphenhydramine use?

A2: While this compound is detectable in urine after both oral and dermal diphenhydramine exposure, the significant difference in its concentration between the two routes could potentially serve as an indicator of the route of administration []. Further research is needed to solidify this finding and establish definitive concentration thresholds for differentiating between internal and external use.

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